[(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride
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Overview
Description
[(1R,3S,5R)-5-methyl-2-azabicyclo[310]hexan-3-yl]methanol;hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
Medicinally, this compound has potential applications as a precursor for developing new pharmaceuticals. Its structure may be modified to enhance its activity or reduce its toxicity.
Industry
In the industrial sector, [(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of [(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with these targets, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate
- (1R,5R)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene
Uniqueness
[(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol is unique due to the presence of the nitrogen atom within its bicyclic structure. This feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
[(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-7-2-5(4-9)8-6(7)3-7;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+,7-;/m0./s1 |
InChI Key |
XHPHJXUNKRXLPH-UHRUZOLSSA-N |
Isomeric SMILES |
C[C@@]12C[C@H](N[C@@H]1C2)CO.Cl |
Canonical SMILES |
CC12CC(NC1C2)CO.Cl |
Origin of Product |
United States |
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